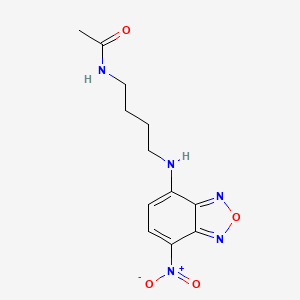
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one is a complex organic compound belonging to the piperidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The choice of raw materials, reaction intermediates, and purification techniques are tailored to meet industrial standards and regulatory requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or phenyl rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Wissenschaftliche Forschungsanwendungen
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and functional groups. The precise pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic effects and applications.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-3-hydroxy-1H-indazole
- 6-Hydroxy-3-methyl-1-phenylpiperidin-2-one
- 1-Benzyl-6-hydroxy-3-methylpiperidin-2-one
Comparison: Compared to similar compounds, 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and potential for receptor binding, while the hydroxy and methyl groups provide sites for further chemical modifications. These features make it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
65094-60-2 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-15-12-13-19(22,17-10-6-3-7-11-17)20(18(15)21)14-16-8-4-2-5-9-16/h2-11,15,22H,12-14H2,1H3 |
InChI-Schlüssel |
CXOPAKPSVIDIOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-arsane](/img/structure/B14488264.png)
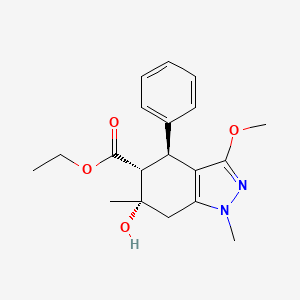
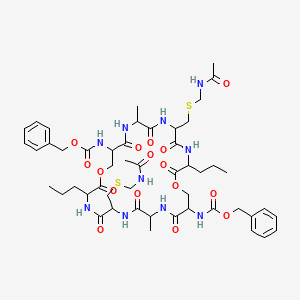
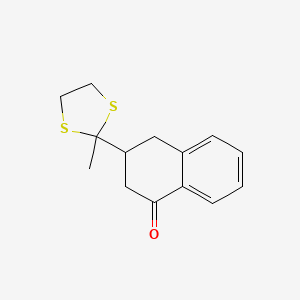

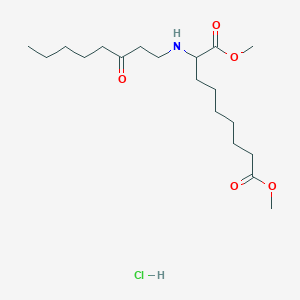
![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)
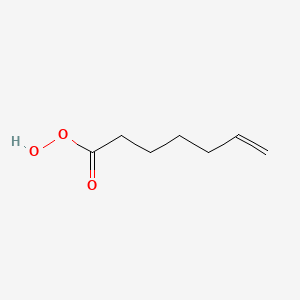
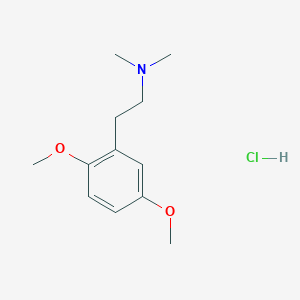
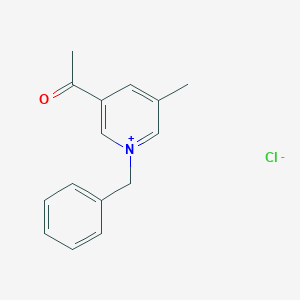
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)

